

# 3-Chloro-4-iodophenol molecular weight and formula

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## Compound of Interest

Compound Name: 3-Chloro-4-iodophenol

Cat. No.: B1456533

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An In-Depth Technical Guide to **3-Chloro-4-iodophenol**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Introduction

Halogenated phenols are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific placement of different halogen atoms on a phenol scaffold imparts unique physicochemical properties and provides multiple handles for synthetic diversification. **3-Chloro-4-iodophenol** is a prime example of such a scaffold, combining the electronic influence of a chloro group with the synthetic versatility of an iodo group. The presence of chlorine, a key element in over 88% of pharmaceuticals in the United States, often enhances the biological activity and metabolic stability of molecules[1]. Simultaneously, the carbon-iodine bond is exceptionally well-suited for a variety of metal-catalyzed cross-coupling reactions, making it an invaluable tool for medicinal chemists.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **3-Chloro-4-iodophenol**. We will delve into its core physicochemical properties, explore robust synthetic methodologies with mechanistic insights, discuss its applications as a strategic building block in drug discovery, and outline critical safety and handling protocols. The objective is to equip the reader with the expert knowledge required to effectively and safely utilize this compound in a research and development setting.

## Part 1: Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **3-Chloro-4-iodophenol** is a solid at room temperature, and its identity and purity are confirmed through a combination of physical constants and spectroscopic methods.<sup>[2]</sup>

### Key Properties Summary

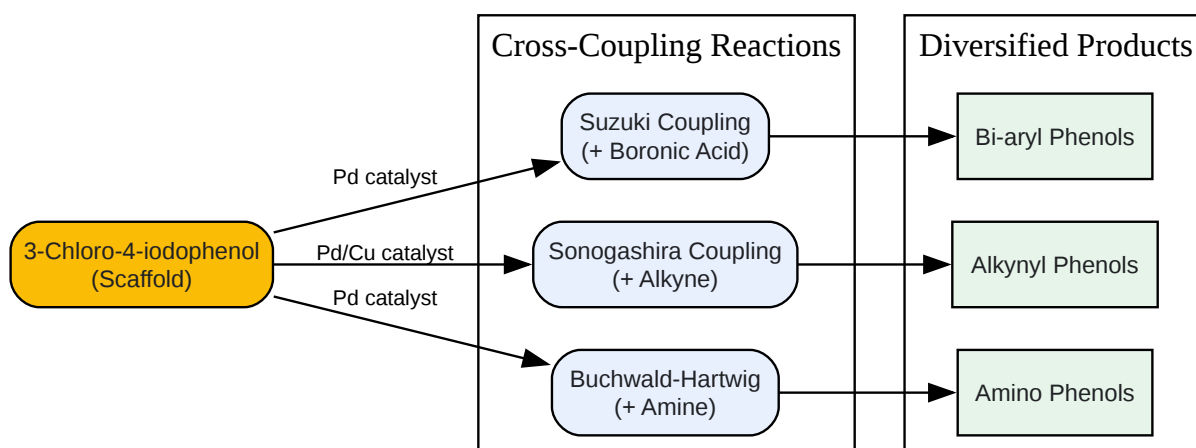
A compilation of essential data for **3-Chloro-4-iodophenol** is presented below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClIO	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	254.45 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
CAS Number	855403-42-8	<sup>[2]</sup> <sup>[3]</sup>
Appearance	Solid	<sup>[2]</sup>
Melting Point	40-43 °C	<sup>[4]</sup> <sup>[6]</sup>
Boiling Point	296.9 ± 25.0 °C (Predicted)	<sup>[4]</sup>
Density	2.087 ± 0.1 g/cm <sup>3</sup> (Predicted)	<sup>[4]</sup>
InChI Key	DIBGHLUZOSSRIT- UHFFFAOYSA-N	<sup>[2]</sup>
SMILES	<chem>Oc1ccc(I)c(Cl)c1</chem>	<sup>[3]</sup>

### Structural Analysis

The structure of **3-Chloro-4-iodophenol** is foundational to its reactivity. The hydroxyl (-OH) group is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. The chlorine atom at the meta position relative to the hydroxyl group is deactivating but ortho-

para directing in its own right. The iodine atom is the least electronegative of the halogens present and offers a prime site for subsequent functionalization.



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